
INO5042 (Bafetinib): A Comparative Guide to
Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: INO5042

Cat. No.: B1663274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of INO5042, also

known as INNO-406 and Bafetinib. Developed as a second-generation tyrosine kinase inhibitor

(TKI), INO5042 primarily targets the BCR-ABL fusion protein and the SRC family kinase LYN,

both implicated in chronic myeloid leukemia (CML). Understanding its selectivity is crucial for

predicting its therapeutic efficacy and potential off-target effects. This document compiles

available experimental data, details relevant experimental methodologies, and visualizes key

signaling pathways to offer a thorough comparison of INO5042's interactions with other

compounds.

Comparative Selectivity Profile of INO5042
INO5042 was designed for increased potency and selectivity against BCR-ABL, including some

imatinib-resistant mutations, and LYN kinase, which is often overexpressed in imatinib-resistant

CML. Its cross-reactivity has been assessed through in vitro kinase assays and chemical

proteomics.

The primary targets of INO5042 are:

BCR-ABL: with a half-maximal inhibitory concentration (IC50) of 5.8 nM[1][2].

LYN: with an IC50 of 19 nM[1][2].
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A comprehensive study by Rix et al. (2009) investigated the broader kinase selectivity of

INO5042 (referred to as INNO-406) using a panel of 272 recombinant kinases and chemical

proteomics in CML cells[3]. This study revealed a target profile that is broader than first-

generation inhibitors like imatinib and nilotinib, yet more selective than other second-generation

inhibitors such as dasatinib and bosutinib.

Key Off-Target Kinases:

Beyond its primary targets, INO5042 has been shown to inhibit other kinases, which could

contribute to its therapeutic effects or potential side effects. The most significant identified off-

targets include:

ZAK (Sterile Alpha Motif and Leucine Zipper Containing Kinase)

DDR1/2 (Discoidin Domain Receptors 1 and 2)

Ephrin Receptors

The study by Rix et al. indicated that INO5042 does not significantly inhibit all SRC family

kinases or most TEC family kinases, which is a distinguishing feature compared to dasatinib

and bosutinib. Notably, the oxidoreductase NQO2, a known off-target of imatinib and nilotinib,

is not a relevant target of INO5042.

The following table summarizes the known inhibitory activities of INO5042. Due to the limited

availability of comprehensive, publicly accessible quantitative screening data, this table

includes both quantitative IC50 values for primary targets and qualitative information on key off-

targets.
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Target Family Kinase IC50 (nM) Notes

Primary Targets BCR-ABL 5.8

Potent inhibition of the

primary oncogenic

driver in CML.

LYN 19

Dual inhibitor, also

targeting a key kinase

in imatinib resistance.

Identified Off-Targets ZAK Data not available

Identified as a specific

binder through

chemical proteomics.

DDR1/2 Data not available

Identified as specific

binders through

chemical proteomics.

Ephrin Receptors Data not available

Identified as a target

class in large-scale

kinase screening.

Not Significantly

Inhibited

Most SRC family

kinases
-

More selective

compared to dasatinib

and bosutinib.

Most TEC family

kinases
-

More selective

compared to dasatinib

and bosutinib.

NQO2 -

Not a relevant target,

unlike imatinib and

nilotinib.

Signaling Pathways
To visualize the biological context of INO5042's activity, the following diagrams illustrate the

signaling pathways of its primary targets and key off-targets.
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LYN Kinase Signaling Pathway
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Signaling of Key INO5042 Off-Targets
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Signaling of Key INO5042 Off-Targets

Experimental Protocols
The cross-reactivity profile of INO5042 has been determined using two primary experimental

approaches: chemical proteomics for target discovery and in vitro kinase assays for quantifying

inhibitory activity. While the specific, detailed protocols from the seminal study by Rix et al. are
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not publicly available, the following sections describe standardized and widely accepted

methodologies for these types of experiments.

Chemical Proteomics using Kinobeads for Target
Identification
This method is used to identify the protein targets of a kinase inhibitor from a complex cell

lysate. It relies on the principle of competitive binding between the inhibitor of interest and a

broad-spectrum kinase inhibitor immobilized on beads ("kinobeads").
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Kinobeads Chemical Proteomics Workflow

Generalized Protocol:
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Cell Lysis: Culture and harvest cells (e.g., K562 CML cell line). Lyse the cells under non-

denaturing conditions to maintain native protein conformations.

Lysate Preparation: Centrifuge the lysate to remove cellular debris and determine the protein

concentration.

Competitive Binding: Aliquots of the cell lysate are incubated with varying concentrations of

INO5042. A control sample with no inhibitor is also prepared.

Affinity Capture: The pre-incubated lysates are then added to kinobeads and incubated to

allow for the binding of kinases that are not inhibited by INO5042.

Washing: The beads are washed extensively to remove non-specifically bound proteins.

Elution: The specifically bound kinases are eluted from the beads, typically using a

denaturing buffer.

Sample Preparation for Mass Spectrometry: The eluted proteins are reduced, alkylated, and

digested into peptides using trypsin.

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound proteins.

Data Analysis: The abundance of each identified kinase in the INO5042-treated samples is

compared to the control. A dose-dependent decrease in the amount of a kinase captured on

the beads indicates that it is a target of INO5042.

In Vitro Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a purified recombinant kinase and the

ability of an inhibitor to block this activity. It is considered a gold standard for determining the

IC50 of kinase inhibitors.

Generalized Protocol:

Reagent Preparation:
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Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10

mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

Substrate: Prepare a stock solution of a specific peptide substrate for the kinase of

interest.

ATP Mix: Prepare a solution of unlabeled ATP at the desired concentration (often at the

Km for the specific kinase) and spike it with [γ-³²P]ATP.

Inhibitor Dilutions: Prepare a serial dilution of INO5042 in the kinase buffer.

Kinase Reaction:

In a reaction tube, combine the recombinant kinase, the peptide substrate, and the

INO5042 dilution (or vehicle control).

Initiate the reaction by adding the [γ-³²P]ATP mix.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring

the reaction is in the linear range.

Reaction Termination and Separation:

Stop the reaction by adding a quenching buffer (e.g., phosphoric acid).

Spot an aliquot of the reaction mixture onto a phosphocellulose paper (e.g., P81). The

phosphorylated peptide substrate will bind to the paper, while the unincorporated [γ-

³²P]ATP will not.

Wash the paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove

the unbound radiolabeled ATP.

Detection and Quantification:

Dry the phosphocellulose paper.

Quantify the amount of incorporated ³²P using a scintillation counter or a phosphorimager.
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Data Analysis:

Calculate the percentage of kinase inhibition for each concentration of INO5042 relative to

the control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC50 value.

Conclusion
INO5042 (Bafetinib) is a potent dual inhibitor of BCR-ABL and LYN kinases with a distinct

cross-reactivity profile. While more promiscuous than early-generation TKIs like imatinib, it

demonstrates greater selectivity compared to other second-generation inhibitors such as

dasatinib. Its off-target activity against kinases like ZAK, DDR1/2, and ephrin receptors may

contribute to its overall cellular effects and should be considered in its therapeutic application

and in the design of future kinase inhibitors. The experimental methodologies outlined in this

guide provide a framework for the continued evaluation of the selectivity and potential

polypharmacology of INO5042 and other kinase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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